REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].C([N:12]1[C:17](=[O:18])[CH:16]=[C:15]([C:19]2[CH:24]=[CH:23][C:22]([F:25])=[CH:21][CH:20]=2)[CH:14]=[N:13]1)C1C=CC=CC=1>C1(C)C=CC=CC=1>[F:25][C:22]1[CH:23]=[CH:24][C:19]([C:15]2[CH:14]=[N:13][NH:12][C:17](=[O:18])[CH:16]=2)=[CH:20][CH:21]=1 |f:0.1.2.3|
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Name
|
|
Quantity
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11.4 g
|
Type
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reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
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Name
|
2-benzyl-5-(4-fluorophenyl)pyridazin-3(2H)-one
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Quantity
|
4 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)N1N=CC(=CC1=O)C1=CC=C(C=C1)F
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Name
|
|
Quantity
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285 mL
|
Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Type
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CUSTOM
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Details
|
the mixture was stirred at 70° C. for 1 h
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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After cooling
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Type
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TEMPERATURE
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Details
|
the reaction was cooled in an ice bath
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Type
|
CUSTOM
|
Details
|
quenched slowly with water (50 mL)
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Type
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FILTRATION
|
Details
|
The precipitate was filtered
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Type
|
WASH
|
Details
|
washed with water
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Type
|
CUSTOM
|
Details
|
dried under high-vacuum
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |